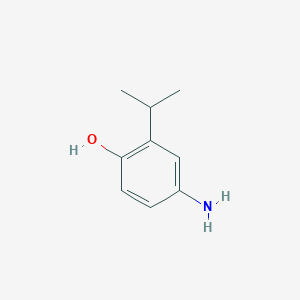

4-Amino-2-isopropylphenol

Description

Properties

IUPAC Name |

4-amino-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPRBVYPJQMBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-66-6 | |

| Record name | 4-amino-2-isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2-isopropylphenol chemical properties and structure

An In-depth Technical Guide to 4-Amino-2-isopropylphenol: Properties, Synthesis, and Applications

Molecular Structure and Physicochemical Properties

This compound is a substituted phenol derivative featuring an amino group and an isopropyl group on the benzene ring. The relative positions of these functional groups—the electron-donating amino and hydroxyl groups in a para-relationship and the bulky isopropyl group ortho to the hydroxyl—dictate its chemical reactivity, solubility, and utility as a synthetic building block.

The isopropyl group introduces steric hindrance around the phenolic hydroxyl group, which can influence regioselectivity in reactions such as acylation.[1] This steric effect makes the molecule a selective reagent in certain synthetic applications.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 16750-66-6 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Melting Point | 126 °C | [1] |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)N)O | [1][4] |

| InChI Key | PTPRBVYPJQMBEI-UHFFFAOYSA-N | [3][4] |

| Purity | Typically ≥95% | [3] |

Synthesis and Purification Protocol

While various proprietary methods exist, a robust and logical pathway for the synthesis of this compound involves a two-step process starting from 2-isopropylphenol. This approach is based on standard, well-established organic chemistry transformations: electrophilic nitration followed by chemical reduction.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Causality: The nitration step is directed by the activating, ortho-para directing hydroxyl group of the starting material. The para position is favored due to reduced steric hindrance from the adjacent isopropyl group. The subsequent reduction specifically converts the nitro group to an amine without affecting the phenol or the aromatic ring.

Protocol:

-

Nitration of 2-Isopropylphenol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 2-isopropylphenol to a cold mixture of concentrated sulfuric acid and nitric acid.

-

Expertise: Maintaining a low temperature is critical to prevent over-nitration and side reactions. The rate of addition must be carefully controlled.

-

After the addition is complete, allow the reaction to stir for several hours, monitoring its progress via Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice to precipitate the crude 4-Nitro-2-isopropylphenol.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under a vacuum.

-

-

Reduction of 4-Nitro-2-isopropylphenol:

-

Suspend the crude nitro-intermediate in ethanol or concentrated hydrochloric acid.

-

Add a reducing agent, such as tin(II) chloride (for the Stannous Chloride reduction) or use a catalytic amount of Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

-

Trustworthiness: The choice of reducing agent depends on scale and available equipment. Catalytic hydrogenation is cleaner, leaving only the product and catalyst (which is filtered off), while the tin-based method requires a more involved workup to remove metal salts.

-

Heat the mixture to reflux and monitor by TLC until all the starting material is consumed.

-

If using SnCl₂, cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate tin hydroxides and dissolve the amine product.

-

Extract the final product, this compound, into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel. The choice depends on the impurity profile.

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-pronged analytical approach ensures a comprehensive characterization.

Caption: Workflow for the analytical characterization of the final product.

Protocol 1: Purity Determination by HPLC

Methodology: A reverse-phase HPLC method is suitable for assessing the purity of polar aromatic compounds like aminophenols.[5][6]

-

System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare an isocratic or gradient mobile phase. A typical starting point is a mixture of acetonitrile and water (e.g., 50:50) with 0.1% formic acid or sulfuric acid to ensure the amino group is protonated and peaks are sharp.[5]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample (e.g., 10 µL) and monitor the elution using a UV detector at a wavelength around 275-280 nm, where the phenol chromophore absorbs.

-

Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by Spectroscopic Methods

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the phenolic OH, a broad singlet for the NH₂ protons, signals in the aromatic region (around 6-7 ppm) corresponding to the three protons on the benzene ring, a septet for the isopropyl CH, and a doublet for the two isopropyl CH₃ groups.

-

Infrared (IR) Spectroscopy: Key vibrational bands should be observed: broad O-H stretching (around 3300-3400 cm⁻¹), N-H stretching (a doublet around 3300-3500 cm⁻¹ for the primary amine), C-H stretching for both aromatic and aliphatic (isopropyl) groups, and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹).[7]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (151.21 m/z). High-resolution mass spectrometry can confirm the elemental composition.[8]

Key Applications in Drug Development

The primary interest in this compound for drug development professionals lies in its role as a versatile scaffold and building block.

Precursor for Farnesoid X Receptor (FXR) Antagonists

This compound is explicitly cited as a building block for creating benzoate and benzamide derivatives that act as antagonists of the Farnesoid X Receptor (FXR).[2]

-

Expertise & Causality: FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Antagonizing this receptor is a therapeutic strategy being explored for conditions such as cholestasis, liver fibrosis, and certain metabolic disorders. The structure of this compound provides a phenolic core that can be elaborated through reactions at the amino and hydroxyl groups to create more complex molecules with high affinity and specificity for the FXR ligand-binding domain.

Caption: Role as a building block for FXR antagonists.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Type | GHS Statement(s) | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin/Eye Irritation | H315: Causes skin irritationH319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

(Data sourced from Biosynth).[1]

Handling Recommendations:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.

-

Dispose of waste according to local, state, and federal regulations.

References

-

PubChem. (n.d.). 4-Amino-2,6-diisopropylphenol. Retrieved from [Link]

- ScienceLab.com. (2005). Material Safety Data Sheet - p-Aminophenol. Retrieved from a general chemical supplier's MSDS archives.

-

PubChemLite. (n.d.). This compound (C9H13NO). Retrieved from [Link]

-

Japan Environmental Sanitation Center. (n.d.). III Analytical Methods. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

-

Lee, J., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. PMC - NIH. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

- University of Wisconsin. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from a university chemistry course resource page.

-

European Patent Office. (n.d.). Process for the purification of p-aminophenol. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound [srdpharma.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 5. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. lehigh.edu [lehigh.edu]

An In-depth Technical Guide to the Synthesis of 4-Amino-2-isopropylphenol from 4-isopropylphenol

Abstract

This technical guide provides a comprehensive overview of a robust and reliable two-step synthesis of 4-amino-2-isopropylphenol, a valuable building block in the development of pharmaceuticals and other specialty chemicals. The synthesis commences with the regioselective nitration of commercially available 4-isopropylphenol to yield the intermediate, 2-isopropyl-4-nitrophenol. Subsequent reduction of the nitro group affords the target molecule. This document delves into the mechanistic underpinnings of each transformation, provides detailed, field-proven experimental protocols, and outlines the necessary safety precautions and characterization techniques. This guide is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction and Strategic Overview

This compound is a substituted aminophenol derivative with potential applications as an intermediate in the synthesis of bioactive molecules. Its structure, featuring a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile precursor for a variety of chemical transformations. The strategic placement of the isopropyl group can influence the molecule's solubility, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry.

The synthetic strategy detailed herein is a classical and efficient approach, involving two key transformations:

-

Electrophilic Aromatic Substitution: The nitration of the starting material, 4-isopropylphenol.

-

Reduction: The conversion of the intermediate nitro-phenol to the desired aminophenol.

This guide will provide a detailed examination of each of these steps, focusing on the causality behind the chosen reagents and conditions to ensure a high-yielding and reproducible synthesis.

Reaction Pathway and Mechanism

The overall synthetic pathway is illustrated below. The process begins with the nitration of 4-isopropylphenol (1) to form 2-isopropyl-4-nitrophenol (2), which is then reduced to the final product, this compound (3).

Caption: Overall synthetic scheme for this compound.

Step 1: Nitration of 4-isopropylphenol

The first step is the electrophilic aromatic substitution of 4-isopropylphenol. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the aromatic ring are both ortho, para-directing. However, the hydroxyl group is a much stronger activating group. With the para position blocked by the isopropyl group, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group. Steric hindrance from the bulky isopropyl group favors nitration at the less hindered ortho position (C2).

Mechanism of Nitration:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion is generated in situ from nitric acid. The electron-rich phenol attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (such as water) then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the nitro-substituted phenol.

Caption: Stepwise reduction of an aromatic nitro group.

Experimental Protocols and Data

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Hazards |

| 4-Isopropylphenol | 99-89-8 | 136.19 | Harmful if swallowed, skin corrosion |

| Nitric Acid (70%) | 7697-37-2 | 63.01 | Oxidizer, severe skin burns, toxic if inhaled |

| Sodium Sulfide (hydrate) | 27610-45-3 | (anhydrous) 78.04 | Corrosive, toxic if swallowed or in contact with skin |

| Ethyl Acetate | 141-78-6 | 88.11 | Highly flammable liquid and vapor |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Not classified as hazardous |

| Hydrochloric Acid | 7647-01-0 | 36.46 | Causes severe skin burns and eye damage |

Note: Always consult the full Safety Data Sheet (SDS) for each chemical before use.

Step 1: Synthesis of 2-isopropyl-4-nitrophenol

This protocol is adapted from a known procedure for the nitration of 4-hydroxycumene.

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, suspend 5.0 g of 4-isopropylphenol in 14 mL of water.

-

While maintaining the temperature between 0-5 °C, add 4.0 mL of 70% nitric acid dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 40 minutes.

-

Quench the reaction by adding 500 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-isopropyl-4-nitrophenol.

Expected Yield: A similar reported nitration of 4-hydroxycumene yielded approximately 5.07 g of the nitrated product.

Step 2: Synthesis of this compound (Adapted Zinin Reduction)

Note: The following protocol is an adapted general procedure for the Zinin reduction of a nitrophenol. The specific quantities and reaction conditions may require optimization for this particular substrate.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-isopropyl-4-nitrophenol intermediate in a suitable solvent such as a 1:1 mixture of ethanol and water.

-

In a separate beaker, prepare a solution of sodium sulfide. A typical molar ratio of sodium sulfide to the nitro compound is around 3:1 to ensure complete reduction.

-

Add the sodium sulfide solution to the solution of the nitro compound.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to precipitate the product. The pH should be adjusted to be slightly acidic to neutral.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Expected Yield: Yields for Zinin reductions can vary widely depending on the substrate and conditions, but are often in the range of 60-90%.

Characterization

Thorough characterization of the starting material, intermediate, and final product is essential to confirm their identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of all compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the functional groups present in each molecule (e.g., -OH, -NO₂, -NH₂).

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compounds.

-

Melting Point: The melting point of the solid products should be determined and compared to literature values where available.

Safety and Handling

This synthesis involves the use of hazardous chemicals and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Nitric Acid: A strong oxidizer and highly corrosive. Avoid contact with skin and eyes, and do not mix with combustible materials.

-

Sodium Sulfide: Corrosive and toxic. Contact with acids liberates highly toxic and flammable hydrogen sulfide gas.

-

4-Isopropylphenol: Harmful if swallowed and causes skin corrosion.

All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The synthesis of this compound from 4-isopropylphenol can be reliably achieved through a two-step process of nitration followed by reduction. This guide provides a detailed framework for this synthesis, including mechanistic insights and practical experimental protocols. Careful execution of these procedures, with strict adherence to safety precautions, will enable the successful preparation of this valuable chemical intermediate for further applications in research and development.

References

- PrepChem. Synthesis of 4-isopropyl-2-nitrophenol. PrepChem.com.

- Wikipedia. Zinin reaction. en.wikipedia.org.

-

Biosynth. this compound. . [1]4. PubChem. 2-Isopropyl-4-nitrophenol. pubchem.ncbi.nlm.nih.gov. [2]5. Sigma-Aldrich. Safety Data Sheet: 4-Isopropylphenol. .

-

Fisher Scientific. Safety Data Sheet: Nitric Acid. .

-

Fisher Scientific. Safety Data Sheet: Sodium Sulfide. .

- Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481.

Sources

Solubility and stability of 4-Amino-2-isopropylphenol in common solvents

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-isopropylphenol for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of various pharmaceutical compounds, including farnesoid X receptor (FXR) antagonists.[1] A thorough understanding of its solubility and stability is paramount for successful drug development, from formulation to manufacturing and storage. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound. It offers detailed experimental protocols and discusses potential degradation pathways, empowering researchers to generate robust and reliable data for this critical intermediate.

Introduction to this compound

This compound, with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol , is a phenolic compound characterized by an amino group and an isopropyl group attached to the phenol ring.[2][3] Its structure, featuring both a basic amino group and an acidic phenolic hydroxyl group, suggests a degree of amphiphilicity, which will influence its solubility in various solvents. The presence of these reactive functional groups also indicates potential susceptibility to degradation under certain environmental conditions.

Chemical Structure:

The melting point of this compound is reported to be 126 °C.[2] A comprehensive understanding of its solubility and stability is crucial for its effective use in synthetic chemistry and pharmaceutical development.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. The structure of this compound, containing both a polar phenolic hydroxyl group and an amino group, as well as a non-polar isopropyl group, suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Considerations

-

Aqueous Solubility: The presence of the ionizable amino and phenolic groups suggests that the aqueous solubility of this compound will be pH-dependent. In acidic solutions, the amino group will be protonated, increasing its solubility. In basic solutions, the phenolic hydroxyl group will be deprotonated, also leading to increased solubility. The lowest aqueous solubility is expected around its isoelectric point.

-

Organic Solubility: The non-polar isopropyl group and the benzene ring contribute to its solubility in organic solvents. It is expected to be soluble in polar organic solvents such as alcohols (ethanol, isopropanol) and acetone, and less soluble in non-polar solvents like hexanes.

Quantitative Solubility Data

The following table provides a template for researchers to record experimentally determined solubility data for this compound in a range of common solvents at a specified temperature (e.g., 25 °C).

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Observations |

| Water (pH 7.0) | 10.2 | ||

| 0.1 M HCl | High | ||

| 0.1 M NaOH | High | ||

| Ethanol | 5.2 | ||

| Isopropanol | 4.3 | ||

| Acetonitrile | 5.8 | ||

| Acetone | 5.1 | ||

| Dichloromethane | 3.1 | ||

| Hexanes | 0.1 |

Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the solubility of this compound using the shake-flask method, a gold-standard technique.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with a UV detector or a validated analytical method

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents.

-

Ensure that there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant from each vial, taking care not to disturb the solid pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of supernatant) / Initial volume of supernatant

-

Solubility Testing Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for forced degradation studies.

Part 3: Analytical Methodologies

A robust analytical method is essential for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable technique for this purpose. [4] Key considerations for method development:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically used. Gradient elution may be necessary to separate the parent compound from its degradants.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 275 nm) is suitable. [4]* Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. [5]

Conclusion and Recommendations

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. A thorough understanding of these properties is fundamental for its successful application in pharmaceutical research and development.

Key Recommendations:

-

Storage: Based on its potential for oxidative and photolytic degradation, this compound should be stored in well-closed, light-resistant containers, in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Handling: Appropriate personal protective equipment should be used when handling this compound.

-

Further Studies: The protocols outlined in this guide should be followed to generate specific solubility and stability data for this compound to support its intended use.

By systematically applying the principles and methodologies described herein, researchers and drug development professionals can ensure the quality, safety, and efficacy of products derived from this important chemical intermediate.

References

- Vertex AI Search. (2024). Solubility for Common Extractable Compounds.

- MedCrave online. (2016).

- BioProcess International. (2012).

- Science.gov. (n.d.).

- SRD Pharma. (n.d.). This compound.

- National Institutes of Health. (2015).

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.

- Biosynth. (n.d.). This compound.

- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.

- Biomedical Journal of Scientific & Technical Research. (2022).

- ECHEMI. (n.d.). 99-89-8, 4-Isopropylphenol Formula.

- National Institutes of Health. (2012).

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-Amino-2-nitrophenol for Enhanced Analytical Detection.

- PubChemLite. (n.d.). This compound (C9H13NO).

- Chemchart. (n.d.). 2-Amino-4-isopropylphenol (3280-68-0).

- MDPI. (2021).

- Eawag-BBD. (2008).

- ResearchGate. (2021).

- National Institutes of Health. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)

- BioProcess International. (2011).

- Wikipedia. (n.d.). 4-Isopropylphenol.

- Thermo Scientific Chemicals. (n.d.). 4-Amino-2-isopropyl-5-methylphenol hydrochloride, 97% 1 g.

- University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

Sources

- 1. This compound [srdpharma.com]

- 2. biosynth.com [biosynth.com]

- 3. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 4. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 4-Amino-2-isopropylphenol: A Versatile Scaffold for Drug Discovery

Abstract

4-Amino-2-isopropylphenol, a substituted aminophenol, presents itself as a compelling, yet underexplored, scaffold for the development of novel therapeutic agents. While direct research on this specific molecule is limited, its structural relationship to a class of compounds with proven biological activities suggests significant potential. This technical guide provides a comprehensive overview of promising research applications for this compound, drawing upon established principles of medicinal chemistry and pharmacology. We will delve into its potential as a precursor for Farnesoid X Receptor (FXR) antagonists, and as a foundational structure for the synthesis of novel anticancer, antimicrobial, and antidiabetic compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, the underlying scientific rationale, and a framework for initiating new research endeavors with this versatile molecule.

Introduction: The Untapped Potential of a Substituted Aminophenol

The aminophenol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic placement of amino and hydroxyl groups on a benzene ring provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with its unique substitution pattern, offers an intriguing starting point for the design of new molecular entities. The presence of the isopropyl group at the ortho position to the hydroxyl group introduces steric bulk and lipophilicity, which can significantly influence receptor binding, metabolic stability, and cell permeability.

This guide will explore four key areas of potential research for this compound:

-

Farnesoid X Receptor (FXR) Antagonism: Leveraging its known use as a building block for FXR antagonists.[2]

-

Anticancer Drug Discovery: Based on the established anticancer activities of various aminophenol derivatives.[3][4]

-

Antimicrobial Agent Development: Exploring its potential to form the basis of new antibacterial and antifungal compounds.[5][6]

-

Antidiabetic Compound Synthesis: Investigating its role as a scaffold for novel inhibitors of key diabetic targets.[7][8]

For each application, we will provide a detailed scientific rationale, a proposed synthetic workflow for generating a focused library of derivatives, and a step-by-step protocol for in vitro evaluation.

Farnesoid X Receptor (FXR) Antagonism: A Targeted Approach to Metabolic Diseases

Scientific Rationale:

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[9][10] While FXR agonists have been developed for liver diseases, there is growing evidence that FXR antagonism, particularly in the intestine, may offer therapeutic benefits for conditions such as nonalcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity.[11][12] FXR antagonists can modulate key metabolic pathways, leading to improved cholesterol metabolism and reduced liver toxicity in cholestasis.[11] The disclosure that this compound is a building block for benzoate and benzamide derivatives acting as FXR antagonists provides a strong foundation for further exploration in this area.[2] The isopropyl group may provide advantageous interactions within the FXR ligand-binding domain, enhancing potency and selectivity.

Proposed Research Workflow:

The following workflow outlines the synthesis and evaluation of a novel series of this compound-based FXR antagonists.

Caption: Workflow for the development of this compound-based FXR antagonists.

Experimental Protocols:

Protocol 2.1: Synthesis of N-Acyl-4-amino-2-isopropylphenol Derivatives

This protocol describes a general method for the N-acylation of this compound.

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Base Addition: Add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution and stir at room temperature.

-

Acylating Agent Addition: Slowly add 1.1 equivalents of the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Table 1: Proposed N-Acyl Derivatives of this compound for FXR Antagonist Screening

| Derivative ID | R-Group on Acyl Moiety | Rationale |

| AIP-AC-01 | Phenyl | Aromatic interaction potential with the receptor. |

| AIP-AC-02 | 4-Chlorophenyl | Introduces electronic modification and potential halogen bonding. |

| AIP-AC-03 | Cyclohexyl | Explores the impact of an aliphatic, bulky group. |

| AIP-AC-04 | Naphthyl | Investigates the effect of an extended aromatic system. |

Protocol 2.2: In Vitro FXR Competitive Binding Assay

This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of the synthesized compounds to the FXR ligand-binding domain (LBD).[13][14]

-

Reagent Preparation: Prepare a solution of GST-tagged FXR-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled FXR agonist (e.g., a derivative of GW4064) (acceptor).

-

Compound Dilution: Prepare serial dilutions of the test compounds in an appropriate buffer.

-

Assay Plate Preparation: In a 384-well plate, add the FXR-LBD, anti-GST antibody, and the fluorescent agonist to each well.

-

Compound Addition: Add the diluted test compounds to the wells. Include a positive control (unlabeled known FXR antagonist) and a negative control (vehicle).

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

TR-FRET Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. A decrease in the FRET signal indicates displacement of the fluorescent agonist by the test compound. Determine the IC50 value for each compound.

Anticancer Drug Discovery: A Scaffold for Novel Cytotoxic Agents

Scientific Rationale:

Numerous studies have demonstrated the potent anticancer activities of substituted aminophenols.[3][4][15] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS), interact with DNA, or inhibit key signaling pathways involved in cancer progression.[16] The lipophilic isopropyl group in this compound may enhance its cellular uptake and distribution, potentially leading to increased cytotoxic potency. By derivatizing the amino group, it is possible to create a library of compounds with diverse electronic and steric properties to screen for anticancer activity.

Proposed Research Workflow:

Caption: Experimental workflow for the evaluation of this compound derivatives as anticancer agents.

Experimental Protocols:

Protocol 3.1: Synthesis of Schiff Base Derivatives of this compound

This protocol outlines the synthesis of Schiff bases from this compound and various aldehydes.[12][16]

-

Reactant Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a few drops of a catalytic amount of glacial acetic acid to the mixture.

-

Reaction: Reflux the reaction mixture for 2-4 hours.

-

Product Isolation: Upon cooling, the Schiff base product will often precipitate out of the solution. Collect the solid by filtration.

-

Purification: Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Table 2: Proposed Schiff Base Derivatives for Anticancer Screening

| Derivative ID | Aldehyde Reactant | Rationale |

| AIP-SB-01 | Benzaldehyde | Basic aromatic Schiff base for baseline activity. |

| AIP-SB-02 | 4-Nitrobenzaldehyde | Electron-withdrawing group to modulate electronic properties. |

| AIP-SB-03 | 4-(Dimethylamino)benzaldehyde | Electron-donating group for comparison. |

| AIP-SB-04 | Cinnamaldehyde | Extended conjugation and different steric profile. |

Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[3][17]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Agent Development: A New Class of antimicrobials

Scientific Rationale:

The aminophenol scaffold is present in several compounds with known antimicrobial properties.[6][18] Schiff bases and metal complexes of aminophenol derivatives have shown significant activity against a range of bacteria and fungi.[5][18] The mechanism of action is often related to the disruption of the cell membrane, inhibition of essential enzymes, or chelation of metal ions crucial for microbial growth. The isopropyl group on the this compound backbone could enhance the lipophilicity of its derivatives, facilitating their penetration through microbial cell walls.

Proposed Research Workflow:

Caption: Workflow for the discovery and characterization of novel antimicrobial agents derived from this compound.

Experimental Protocols:

Protocol 4.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the MIC of the synthesized compounds against various microorganisms.[4][6][7]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antidiabetic Compound Synthesis: Targeting Key Metabolic Enzymes

Scientific Rationale:

Phenolic compounds are well-known for their antidiabetic properties, primarily through the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.[8][19] By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is slowed, leading to a reduction in postprandial hyperglycemia. Aminophenol derivatives have also been investigated as potential antidiabetic agents.[7] The structural features of this compound, particularly the hydroxyl group, make it a promising candidate for the design of new enzyme inhibitors.

Proposed Research Workflow:

Caption: A proposed workflow for the investigation of this compound derivatives as antidiabetic agents.

Experimental Protocols:

Protocol 5.1: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of α-glucosidase activity.[5][20]

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Compound Dilution: Prepare serial dilutions of the test compounds.

-

Reaction Mixture: In a 96-well plate, add the α-glucosidase solution and the test compound. Pre-incubate for a short period.

-

Initiate Reaction: Add the pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

-

IC50 Calculation: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Safety and Toxicological Considerations

While this guide focuses on the potential therapeutic applications of this compound, a thorough evaluation of its safety and toxicological profile is paramount before any in vivo studies. Limited direct toxicological data is available for this specific compound. However, the toxicity of phenolic compounds, in general, has been studied.[11] In vitro cytotoxicity assays using non-cancerous cell lines (e.g., normal human fibroblasts) should be conducted in parallel with the efficacy studies to determine a therapeutic index. Further studies, including Ames test for mutagenicity and in vivo acute toxicity studies, will be necessary for promising lead compounds.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical scaffold with the potential for development into a diverse range of therapeutic agents. The strategic derivatization of its amino and hydroxyl groups, guided by the principles of medicinal chemistry, can lead to the discovery of novel FXR antagonists, anticancer, antimicrobial, and antidiabetic compounds. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to initiate investigations into the therapeutic potential of this versatile molecule. Future research should focus on the synthesis of diverse chemical libraries based on the this compound core, followed by systematic in vitro and in vivo evaluations to identify lead compounds for further preclinical and clinical development.

References

Sources

- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. noblelifesci.com [noblelifesci.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. protocols.io [protocols.io]

- 20. Toxicity of some phenolic derivatives--in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Amino-2-isopropylphenol in the Synthesis of Novel Heterocyclic Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking New Avenues in Heterocyclic Chemistry

In the ever-evolving landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. The inherent functionalities and substitution patterns of a precursor molecule dictate the accessible chemical space and, ultimately, the novelty and potential bioactivity of the resulting compounds. This guide focuses on a promising yet underexplored building block: 4-Amino-2-isopropylphenol . With its unique combination of a nucleophilic aromatic amine, a hydroxyl group, and a sterically influential isopropyl substituent, this compound presents a versatile platform for the construction of a diverse array of heterocyclic systems. This document serves as a technical deep-dive into the synthetic potential of this compound, offering both established reactivity and prospective pathways for the generation of novel molecular architectures of interest to the pharmaceutical and agrochemical industries.

Section 1: Core Compound Profile: this compound

A thorough understanding of the precursor is fundamental to its effective utilization in synthesis. This section details the key physicochemical properties of this compound.

Structural and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-Amino-2-(1-methylethyl)phenol; 2-Isopropyl-4-aminophenol | [1] |

| CAS Number | 16750-66-6 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Melting Point | 126 °C | [2] |

| Appearance | Not specified, likely a solid at room temperature | - |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional groups: the aromatic amine and the phenolic hydroxyl group.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds. Its position para to the hydroxyl group influences the overall electron density of the aromatic ring.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, a strong nucleophile. It can also undergo etherification and esterification reactions. Its position ortho to the bulky isopropyl group may introduce steric hindrance, potentially influencing regioselectivity in certain reactions.

-

Isopropyl Group (-CH(CH₃)₂): This bulky, electron-donating group exerts a significant steric and electronic influence. It can direct incoming electrophiles and may hinder reactions at the adjacent hydroxyl group, a factor that can be exploited for regioselective synthesis.

The interplay of these functionalities allows for a range of cyclization strategies to form various heterocyclic rings.

Section 2: Synthesis of Bioactive Benzamide and Benzoate Derivatives

Recent research has highlighted the use of this compound as a key building block in the synthesis of potent Farnesoid X Receptor (FXR) antagonists, which have therapeutic potential in metabolic and cholestatic liver diseases.

Rationale for Use in FXR Antagonist Synthesis

The farnesoid X receptor is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. Antagonists of FXR are of significant interest for the treatment of various metabolic disorders. The unique substitution pattern of this compound provides a scaffold that can be elaborated to achieve high-affinity binding to the FXR ligand-binding domain.

General Synthetic Approach

A key publication in this area by Song, K., et al. in Bioorganic & Medicinal Chemistry (2015) outlines the use of this compound in the preparation of benzoate and benzamide derivatives as FXR antagonists.[1] The general synthetic strategy involves the acylation of the amino group of this compound with a suitable benzoic acid derivative.

Experimental Protocol: Synthesis of a Representative Benzamide Derivative

The following is a representative protocol for the synthesis of a benzamide derivative, adapted from established amide bond formation methodologies.

Step 1: Activation of the Carboxylic Acid

-

To a solution of the desired benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq).

-

Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

-

Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

Step 2: Amide Bond Formation

-

To the solution of the activated carboxylic acid, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzamide derivative.

Section 3: Prospective Synthesis of Heterocyclic Systems

While specific examples of the synthesis of a wide range of heterocycles directly from this compound are not extensively documented, its chemical structure strongly suggests its suitability for the construction of several important heterocyclic scaffolds. The following sections outline plausible synthetic strategies based on well-established reactions of aminophenols.

Benzoxazoles: The Phillips Condensation

Benzoxazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The Phillips condensation, a classic method for benzoxazole synthesis, involves the reaction of an o-aminophenol with a carboxylic acid or its derivative.

Proposed Reaction Scheme:

Caption: Proposed synthesis of a substituted benzoxazole.

Causality Behind Experimental Choices:

-

Reactants: this compound provides the necessary o-aminophenol core after a conceptual intramolecular rearrangement or direct reaction. The carboxylic acid provides the C2-substituent of the benzoxazole ring.

-

Conditions: Polyphosphoric acid (PPA) is a common and effective catalyst and dehydrating agent for this type of condensation reaction, facilitating the cyclization and subsequent aromatization.

Quinoxalines: Condensation with 1,2-Dicarbonyl Compounds

Quinoxalines are nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and as ligands in coordination chemistry. A standard synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a diamine, its potential oxidation in situ or reaction under specific conditions could lead to related heterocyclic systems. A more direct application would be in the synthesis of phenoxazines, as detailed below. However, for the sake of exploring diverse reactivity, a hypothetical reaction leading to a quinoxaline-like structure is considered.

Proposed Reaction Scheme:

Caption: Conceptual synthesis of a phenoxazine-type structure.

Causality Behind Experimental Choices:

-

Reactants: The amino and hydroxyl groups of this compound can both act as nucleophiles. The 1,2-dicarbonyl compound provides a two-carbon electrophilic unit for the cyclization.

-

Conditions: The reaction is typically catalyzed by either an acid or a base, which facilitates the initial condensation and subsequent cyclization.

Benzodiazepines: Reaction with β-Diketones or α,β-Unsaturated Ketones

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological activities. They are commonly synthesized by the condensation of o-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated ketones. Similar to the case of quinoxalines, while this compound is not a diamine, its reactivity can be explored for the synthesis of related fused seven-membered rings.

Proposed Reaction Scheme:

Sources

Biological Activity Screening of Novel 4-Amino-2-isopropylphenol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 4-amino-2-isopropylphenol scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for the synthesis, biological activity screening, and evaluation of new derivatives based on this core structure. By integrating established principles of medicinal chemistry with detailed, field-proven experimental protocols, this document serves as a practical resource for researchers aiming to explore the therapeutic potential of this chemical class. The guide emphasizes a rationale-driven approach to experimental design, ensuring that each step, from compound synthesis to data interpretation, is grounded in scientific and logical principles. Detailed methodologies for assessing antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties are presented, complete with data presentation templates and visual workflows to facilitate seamless integration into drug discovery programs.

Introduction: The Therapeutic Potential of the this compound Scaffold

The aminophenol moiety is a well-established pharmacophore present in a variety of biologically active compounds.[1] The strategic placement of an amino group and a hydroxyl group on a benzene ring provides a versatile platform for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. The inclusion of an isopropyl group at the 2-position of the 4-aminophenol core introduces lipophilicity and steric bulk, which can significantly influence ligand-receptor interactions and metabolic stability.

Derivatives of aminophenols have demonstrated a wide spectrum of biological activities, including:

-

Antioxidant Properties: The phenolic hydroxyl group can act as a hydrogen donor to neutralize free radicals, a mechanism central to combating oxidative stress implicated in numerous diseases.[2]

-

Antimicrobial Activity: Aminophenol derivatives have shown efficacy against a range of bacterial and fungal pathogens.[3][4][5]

-

Anticancer Activity: Several studies have highlighted the antiproliferative effects of novel aminophenol analogues against various cancer cell lines.[6][7]

-

Enzyme Inhibition: The structural features of aminophenols make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition.[8]

This guide will systematically explore the methodologies required to investigate these potential biological activities in novel this compound derivatives.

Synthesis of a this compound Derivative Library

A crucial first step in any screening campaign is the creation of a diverse library of analogues. The this compound core offers two primary points for chemical modification: the amino group and the aromatic ring. A common and effective strategy for derivatization is the formation of Schiff bases through the condensation of the primary amino group with various aldehydes.[5]

General Synthesis Protocol: Schiff Base Formation

This protocol outlines a general method for the synthesis of Schiff base derivatives of this compound.

Materials:

-

This compound

-

A diverse panel of substituted aromatic and aliphatic aldehydes

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

-

Add a slight excess (1.1 equivalents) of the desired aldehyde to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated Schiff base derivative is then collected by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent to obtain the final compound.

-

Characterize the synthesized derivatives using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure and purity.[3]

Workflow for Derivative Synthesis

Caption: Workflow for antioxidant activity screening.

Antimicrobial Activity Screening

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms. [3]

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganisms with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Abssample / Abscontrol) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer activity screening.

Enzyme Inhibition Screening

The potential of the derivatives to inhibit specific enzymes can be explored based on the structural alerts within the this compound scaffold and the known activities of related compounds. For instance, tyrosinase inhibition is a relevant target for compounds with a phenol moiety. [8]

Protocol:

-

Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8).

-

Assay Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding the L-DOPA solution.

-

Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.

-

Calculation: The percentage of enzyme inhibition is calculated as: % Inhibition = [ (Vcontrol - Vsample) / Vcontrol ] x 100 Where Vcontrol is the rate of reaction without the inhibitor, and Vsample is the rate of reaction with the inhibitor. The IC50 value is then determined.

Data Analysis and Interpretation

Quantitative Data Summary

All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison of the activity of the different derivatives.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound ID | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

| Standard (Ascorbic Acid) | X.X ± X.X | Y.Y ± Y.Y |

| Derivative 1 | ||

| Derivative 2 | ||

| ... |

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

| Compound ID | S. aureus | E. coli | C. albicans |

| Standard (Ciprofloxacin/Fluconazole) | X.X | Y.Y | Z.Z |

| Derivative 1 | |||

| Derivative 2 | |||

| ... |

Table 3: Anticancer Activity (IC50 in µM) of this compound Derivatives

| Compound ID | MCF-7 | HeLa | A549 |

| Standard (Doxorubicin) | X.X ± X.X | Y.Y ± Y.Y | Z.Z ± Z.Z |

| Derivative 1 | |||

| Derivative 2 | |||

| ... |

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Tyrosinase Inhibition IC50 (µM) |

| Standard (Kojic Acid) | X.X ± X.X |

| Derivative 1 | |

| Derivative 2 | |

| ... |

Structure-Activity Relationship (SAR) Analysis

A preliminary SAR analysis should be conducted to identify the structural features that contribute to the observed biological activities. For p-aminophenol derivatives, it has been noted that modifications to the amino and phenolic groups can significantly impact their biological profile. [9]For instance, the nature of the substituent introduced via the Schiff base reaction (e.g., electron-donating or electron-withdrawing groups, steric bulk) should be correlated with the activity data to guide the design of the next generation of more potent and selective compounds.

Conclusion and Future Directions

This technical guide provides a robust and comprehensive framework for the systematic screening of novel this compound derivatives. By following the detailed protocols and data analysis guidelines presented, researchers can efficiently identify promising lead compounds for further development. Future work should focus on elucidating the precise mechanisms of action for the most active compounds and evaluating their efficacy and safety in more complex biological systems, including cell-based signaling pathway studies and in vivo models. The versatility of the this compound scaffold, coupled with a rigorous and logical screening cascade, holds significant promise for the discovery of new therapeutic agents.

References

-

Rafique, B., Kalsoom, S., Sajini, A. A., Ismail, H., & Iqbal, M. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link] [3][10]2. ResearchGate. (2022). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link] [4]3. MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link] [5]4. Bentham Science. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link] [11]5. National Institutes of Health. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. [Link] [12]6. Wikipedia. (n.d.). Paracetamol. [Link]

-

ResearchGate. (n.d.). Structure of aminophenol derivatives. [Link] [13]8. National Institutes of Health. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [Link] [14]9. ResearchGate. (n.d.). Aminophenols | Request PDF. [Link] [10]10. Pharmatutor. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link] [9]11. National Institutes of Health. (n.d.). Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. [Link]

-

National Institutes of Health. (2014). Effect of p-aminophenols on tyrosinase activity. [Link] [8]13. ResearchGate. (n.d.). Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger | Request PDF. [Link] [1]14. National Institutes of Health. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. [Link] [7]15. MDPI. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed-[3][5]Rearrangement—Oxa-Michael Addition Cascade Reactions. [Link]

-

National Institutes of Health. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. [Link] [6]17. Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Mechanism of Action of 4-Amino-2-isopropylphenol Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Amino-2-isopropylphenol and its Derivatives

This compound is a phenolic compound that serves as a versatile building block in medicinal chemistry.[1] Its derivatives have garnered interest due to their potential therapeutic applications, which are inferred from the diverse biological activities exhibited by structurally similar aminophenol and phenol compounds. These activities span antimicrobial, antidiabetic, and anticancer properties.[2][3] A thorough understanding of the mechanism of action of these derivatives is paramount for their optimization and clinical development. This guide outlines a systematic and multi-faceted approach to unraveling the molecular and cellular pathways through which these compounds exert their effects.

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound derivatives and the known biological activities of related phenolic compounds, several plausible mechanisms of action can be hypothesized.

-

Enzyme Inhibition: The phenolic hydroxyl and amino groups are common pharmacophores that can interact with the active sites of various enzymes. Derivatives of 4-aminophenol have been shown to inhibit enzymes such as α-amylase and α-glucosidase, suggesting a potential role in metabolic regulation.[2][3]

-

Disruption of Cell Wall Integrity: A related compound, 4,4'-isopropylidine-bis(2-isopropyl)phenol, has been found to inhibit the formation of the bacterial cell wall, indicating that this could be a key mechanism for antimicrobial derivatives.[4]

-

Interaction with DNA: Schiff base derivatives of 4-aminophenol have been demonstrated to interact with DNA, which could be a mechanism for their potential anticancer activity.[2][3]

-

Membrane Disruption: The lipophilic nature of the isopropyl group and the phenolic ring suggests that these compounds may intercalate into and disrupt the integrity of cellular membranes, a common mechanism for antimicrobial phenols.

Experimental Approaches to Elucidate the Mechanism of Action

A logical and stepwise experimental approach is crucial to systematically test the hypothesized mechanisms. The following sections detail key experimental protocols and the rationale behind their application.

Validating Enzyme Inhibition

A primary hypothesis for the mechanism of action of many phenolic compounds is the inhibition of specific enzymes. A systematic approach to validate this is as follows:

Experimental Protocol:

-

Enzyme Selection: Based on the intended therapeutic application (e.g., α-amylase and α-glucosidase for antidiabetic effects, or bacterial enzymes like DNA gyrase for antimicrobial activity), select a panel of relevant enzymes.

-

In Vitro Enzyme Activity Assays:

-

Dissolve the this compound derivative in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing the target enzyme, its substrate, and an appropriate buffer.

-

Initiate the reaction by adding the substrate and monitor the reaction progress (e.g., by measuring changes in absorbance or fluorescence) in the presence and absence of the test compound.

-

-

Determination of Inhibitory Constants (IC50, Ki):

-

Perform the enzyme activity assay with a range of concentrations of the inhibitor.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

To determine the inhibition constant (Ki), perform the assay at different substrate concentrations. Analyze the data using methods such as Lineweaver-Burk or Dixon plots.

-

-

Mechanism of Inhibition Studies:

-

By analyzing the enzyme kinetics data at varying substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined.

-

Data Presentation:

| Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Compound X | α-Glucosidase | 15.2 | 8.5 | Competitive |

| Compound Y | α-Amylase | 25.8 | 15.1 | Non-competitive |

Workflow for Validating Enzyme Inhibition:

Caption: Workflow for validating enzyme inhibition.

Investigating Cell Wall Disruption

For derivatives with antimicrobial activity, investigating their effect on the bacterial cell wall is a critical step.

Experimental Protocol:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: Determine the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).

-